molecular formula C16H14O B3432405 Phenyl(2-phenylcyclopropyl)methanone CAS No. 15295-43-9

Phenyl(2-phenylcyclopropyl)methanone

Cat. No. B3432405
CAS RN: 15295-43-9
M. Wt: 222.28 g/mol
InChI Key: ZLYYQUZSKSMWAG-UHFFFAOYSA-N
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Description

Phenyl(2-phenylcyclopropyl)methanone is a chemical compound with the molecular formula C16H14O . It has an average mass of 222.282 Da and a monoisotopic mass of 222.104462 Da .


Molecular Structure Analysis

The molecular structure of Phenyl(2-phenylcyclopropyl)methanone consists of 16 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure includes a phenyl group attached to a methanone group, which is further attached to a 2-phenylcyclopropyl group .

Scientific Research Applications

Synthesis and Characterization

Phenyl(2-phenylcyclopropyl)methanone and its derivatives are synthesized through various chemical reactions and characterized using physical constants and spectral data. For instance, Thirunarayanan (2014) and Thirunarayanan (2016) demonstrated the synthesis of aryl bicyclo methanone derivatives using an aqueous phase fly-ash catalyzed [4+2] Diels-Alder reaction, yielding more than 60% of the methanones. These compounds were characterized by their physical and spectral properties (Thirunarayanan, 2014) (Thirunarayanan, 2016).

Photolysis Studies

Ranaweera et al. (2015) investigated the photolysis of acetophenone derivatives with α-cyclopropyl substituents, including phenyl(2-phenylcyclopropyl)methanone. The study explored the reactivity of these compounds under laser flash photolysis, providing insights into their behavior and potential applications in photodynamic processes (Ranaweera et al., 2015).

Combinatorial Chemistry Applications

Grover et al. (2004) developed a high-yielding method for synthesizing cyclopropyl phenyl methanones bound to resins. This approach facilitated the creation of diverse alicyclic compounds, highlighting the use of phenyl(2-phenylcyclopropyl)methanone in combinatorial chemistry and drug discovery (Grover et al., 2004).

Biological Activity Investigations

The synthesized derivatives of phenyl(2-phenylcyclopropyl)methanone have been evaluated for various biological activities. For example, Thirunarayanan (2015) and Thirunarayanan (2014) examined the antimicrobial, antioxidant, and insect antifeedant activities of these derivatives, using methods such as DPPH radical scavenging and bioassays (Thirunarayanan, 2015) (Thirunarayanan, 2014).

properties

IUPAC Name

phenyl-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYQUZSKSMWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921401
Record name Phenyl(2-phenylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(2-phenylcyclopropyl)methanone

CAS RN

1145-91-1, 1145-92-2, 15295-43-9
Record name NSC172578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC168921
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl(2-phenylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RAAU Ranaweera, GK Weragoda… - Journal of Physical …, 2015 - Wiley Online Library
Laser flash photolysis of cyclopropyl(phenyl)methanone 6 in argon‐saturated methanol yields the triplet ketone (T 1K ) of 6 that is formed with a rate constant of ~1.7 × 10 7 s −1 (λ max …
Number of citations: 5 onlinelibrary.wiley.com
YZ Chen, N Wang, ZR Hou, XL Zhou, X Li… - Organic & …, 2022 - pubs.rsc.org
Herein, we report that α,β-unsaturated ketones could be obtained by palladium-catalyzed ring-opening of mono-substituted cyclopropyl ketones efficiently and systematically. (E)-1-…
Number of citations: 4 pubs.rsc.org
HJ Ma, K Gao, XL Wang, JY Zeng, Y Yang… - Organic & Biomolecular …, 2023 - pubs.rsc.org
AlCl3-mediated nucleophilic ring-opening reactions of indoline-2-thiones with various acyl cyclopropanes, bi-cyclopropanes and spirocyclic cyclopropanes were investigated. A series …
Number of citations: 2 pubs.rsc.org
R Hu, WH Xie, HY Wang, XA Guo, HM Sun… - Applied Catalysis B …, 2022 - Elsevier
Photocatalytic reductive coupling of carbon-carbon bond to assemble complex molecular frameworks holds the great promising for solar energy storage and value-added chemicals …
Number of citations: 14 www.sciencedirect.com
J Terao, Y Kato, N Kambe - Chemistry–An Asian Journal, 2008 - Wiley Online Library
Regioselective double alkylation of styrenes with alkyl Grignard reagents and alkyl bromides having a heteroatom functional group at the β‐position has been achieved by the use of a …
Number of citations: 36 onlinelibrary.wiley.com
X Peng, Y Hirao, S Yabu, H Sato… - The Journal of …, 2022 - ACS Publications
We identified a ternary hybrid catalyst system composed of an acridinium photoredox catalyst, a thiophosphoric imide (TPI) catalyst, and a titanium complex catalyst that promoted an …
Number of citations: 6 pubs.acs.org
J Paternoga, J Kühlborn, NO Rossdam… - The Journal of Organic …, 2021 - ACS Publications
A metal-free Hantzsch ester-mediated synthesis of cyclopentenylketones as well as γ-hetarylketones starting from ketocyclopropanes under eco-friendly conditions was developed. The …
Number of citations: 10 pubs.acs.org
K Jaithum, C Thongsornkleeb… - The Journal of …, 2022 - ACS Publications
Synergistic Lewis–Brønsted Acid Catalysis in Cascade Cyclization of ortho-Alkynylaryl Cyclopropylketones for the Synthesis of 2,3-Dihydronaphtho[1,2-b]furans | The Journal of Organic …
Number of citations: 2 pubs.acs.org
Y Chen, L Li, Y Ma, Z Li - The Journal of Organic Chemistry, 2019 - ACS Publications
The Co(acac) 2 -catalyzed three-component difluoroalkylation–peroxidation of alkenes with difluorohaloactates and hydroperoxides has been developed. The protocol provides an …
Number of citations: 36 pubs.acs.org
M Paira, SK Mandal, SC Roy - 2010 - nopr.niscpr.res.in
Titanocene(III) chloride (Cp 2 TiCl) mediated cleavage of arylcyclopropyl ketones has been accomplished. Both saturated and bH eliminated unsaturated aromatic compounds are …
Number of citations: 1 nopr.niscpr.res.in

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